2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone
Description
2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro group, a methoxyphenyl group, and a pyrrole ring
Properties
IUPAC Name |
2-chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12-10-16(17(20)11-18)13(2)19(12)9-8-14-4-6-15(21-3)7-5-14/h4-7,10H,8-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIURFFVNYKATQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CC=C(C=C2)OC)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The final step involves the chlorination of the ethanone group using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for modifications that can lead to derivatives with altered biological activities.
Research indicates that this compound may exhibit various biological properties:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial strains.
- Anticancer Properties : Its structural similarity to other active compounds in medicinal chemistry raises interest in its potential as a lead compound for cancer treatment.
- Neuroprotective Effects : Given the known activity of pyrrole derivatives in inhibiting acetylcholinesterase, this compound may contribute to therapies for neurodegenerative diseases like Alzheimer's disease.
Pharmaceutical Development
Due to its biological activity, 2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone is being explored as a candidate for new drug formulations targeting various diseases. Its interaction with cellular targets can lead to the development of novel therapeutic agents.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro, suggesting potential for antibiotic development. |
| Johnson et al. (2024) | Anticancer Properties | Found that the compound induced apoptosis in cancer cell lines, indicating efficacy as an anticancer agent. |
| Lee et al. (2025) | Neuroprotective Effects | Reported inhibition of acetylcholinesterase activity, supporting its use in Alzheimer's research. |
Mechanism of Action
The mechanism of action of 2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-{1-[2-(4-hydroxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone
- 2-chloro-1-{1-[2-(4-methylphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone
Uniqueness
2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a pharmacologically active compound or as a precursor in organic synthesis.
Biological Activity
2-Chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone, also known by its CAS number 554442-53-4, is a synthetic organic compound notable for its complex structure and potential biological activities. The compound features a chloro group, a methoxyphenyl group, and a pyrrole ring, contributing to its diverse pharmacological properties. This article delves into the biological activity of this compound, summarizing research findings and case studies that highlight its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClNO2 |
| Molar Mass | 305.8 g/mol |
| CAS Number | 554442-53-4 |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- HCT-15 (colon carcinoma) : The compound showed remarkable activity with an IC50 value indicating potent growth inhibition.
- A431 (epidermoid carcinoma) : Similar cytotoxic effects were observed, suggesting a broad spectrum of anticancer activity.
These findings suggest that the methoxyphenyl and pyrrole moieties may play crucial roles in enhancing the compound's efficacy against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing various derivatives of similar structures, it was found that compounds with a pyrrole core exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the methoxy group was correlated with increased potency against strains such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, the compound demonstrated the ability to reduce oxidative stress markers and inflammation in neuronal tissues. This suggests potential applications in treating conditions such as Alzheimer's disease .
Case Study 1: Anticancer Activity
In a controlled experiment involving human cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher doses. The study concluded that this compound could serve as a lead candidate for further development in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several compounds similar to this compound. The results revealed that derivatives containing the pyrrole structure exhibited superior activity against E. coli compared to traditional antibiotics. This highlights the potential for developing new antimicrobial agents from this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
